An In-depth Technical Guide to 3-Oxocyclobutyl Acetate
An In-depth Technical Guide to 3-Oxocyclobutyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxocyclobutyl acetate, identified by the CAS Number 63930-59-6 , is a valuable chemical intermediate, particularly significant in the landscape of modern drug discovery and development.[1] Its strained four-membered ring structure offers a unique conformational rigidity that is increasingly utilized by medicinal chemists to design novel therapeutic agents with enhanced potency and selectivity. This guide provides a comprehensive overview of the chemical and physical properties of 3-Oxocyclobutyl acetate, a detailed experimental protocol for its synthesis, its applications in drug development, and relevant safety information.
Chemical and Physical Properties
The properties of 3-Oxocyclobutyl acetate are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 63930-59-6 | [1] |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.13 g/mol | [1] |
| Appearance | Not specified (likely a liquid) | |
| Boiling Point | 188.0 ± 33.0 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Flash Point | 72.5 ± 25.4 °C | |
| Solubility | Slightly soluble in water. | |
| InChIKey | FWHLIVHQAGFBOA-UHFFFAOYSA-N |
Spectral Data
Spectral analysis is crucial for the verification of the identity and purity of 3-Oxocyclobutyl acetate.
| Spectrum Type | Data |
| ¹H NMR | Spectrum available |
| ¹³C NMR | Spectrum available |
| Mass Spectrum | Spectrum available |
| IR Spectrum | Spectrum available |
Experimental Protocols
Synthesis of 3-Oxocyclobutyl Acetate
A common method for the synthesis of 3-Oxocyclobutyl acetate is the esterification of 3-hydroxycyclobutanone with an acetylating agent. The following is a representative experimental protocol.
Reaction Scheme:
Caption: Synthesis of 3-Oxocyclobutyl acetate.
Materials:
-
3-Hydroxycyclobutanone
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 3-hydroxycyclobutanone in a round-bottom flask, add an equimolar amount of acetic anhydride and a catalytic amount of pyridine at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-Oxocyclobutyl acetate.
Applications in Drug Development
The cyclobutane motif is a desirable feature in many modern pharmaceuticals due to its ability to impart conformational rigidity and serve as a versatile scaffold. 3-Oxocyclobutyl acetate is a key building block in the synthesis of more complex molecules, particularly kinase inhibitors, which are a cornerstone of targeted cancer therapy.
Role as a Pharmaceutical Intermediate
The cyclobutane ring in 3-Oxocyclobutyl acetate provides a structurally unique and rigid core that can be elaborated to create potent and selective inhibitors of various kinases. The oxo and acetate functionalities offer convenient handles for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening in drug discovery programs.
Kinase Inhibitor Synthesis
Many kinase inhibitors target the ATP-binding pocket of the enzyme. The rigid cyclobutane scaffold can be functionalized to present key pharmacophoric elements in a precise spatial orientation, leading to high-affinity binding and potent inhibition. For instance, the cyclobutane core can serve as a central scaffold from which various substituents are projected to interact with specific residues within the kinase domain.
The following diagram illustrates a general workflow for the utilization of 3-Oxocyclobutyl acetate in the synthesis of a hypothetical kinase inhibitor.
Caption: Drug development workflow.
Signaling Pathways
While a specific signaling pathway directly modulated by 3-Oxocyclobutyl acetate is not applicable as it is an intermediate, it is a precursor to compounds that target critical cellular signaling pathways implicated in diseases like cancer. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.
The diagram below depicts a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for kinase inhibitors derived from scaffolds like 3-Oxocyclobutyl acetate.
Caption: PI3K/AKT/mTOR signaling pathway.
Safety, Handling, and Disposal
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3][4]
-
Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][3][4]
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.[3][5]
-
Avoid contact with skin and eyes.[2][4][6] In case of contact, rinse immediately with plenty of water.[5]
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4][5][7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3][5]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[4][5][7]
-
Do not allow to enter drains or waterways.[5]
-
Contaminated packaging should be disposed of in the same manner as the product.[2]
References
- 1. 3-Oxocyclobutyl acetate | CAS#:63930-59-6 | Chemsrc [chemsrc.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.ca [fishersci.ca]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]




